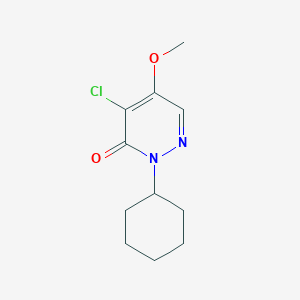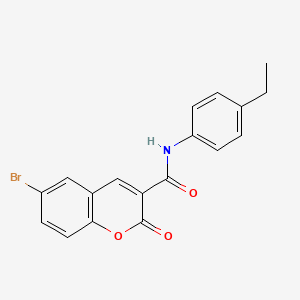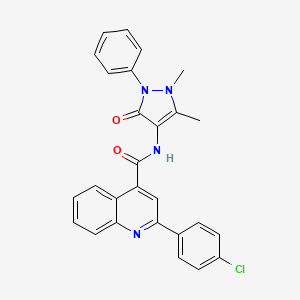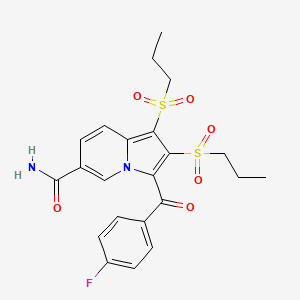methanone](/img/structure/B3560865.png)
[1,2-Bis(propylsulfonyl)indolizin-3-yl](4-methylphenyl)methanone
Descripción general
Descripción
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone: is a complex organic compound with the molecular formula C22H25NO5S2 It is characterized by the presence of an indolizine core substituted with propylsulfonyl groups and a 4-methylphenyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indolizine core, followed by the introduction of propylsulfonyl groups and the 4-methylphenyl methanone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, chromatography, or distillation are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indolizine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted indolizine or phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new drugs or therapeutic agents. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways.
Industry
In the industrial sector, 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone may be used in the production of specialty chemicals, polymers, or advanced materials. Its properties can be tailored to meet specific industrial needs, such as enhancing the performance of coatings, adhesives, or electronic materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups and indolizine core may facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(propylsulfonyl)-3-indolizinylmethanone: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone: Contains a chlorine atom on the phenyl ring.
1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone: Features a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of 1,2-Bis(propylsulfonyl)indolizin-3-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group may influence its reactivity, solubility, and interaction with biological targets compared to its analogs with different substituents.
Propiedades
IUPAC Name |
[1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S2/c1-4-14-29(25,26)21-18-8-6-7-13-23(18)19(22(21)30(27,28)15-5-2)20(24)17-11-9-16(3)10-12-17/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGBOHGFGAVJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3560793.png)
![5-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-5-oxopentanoic acid](/img/structure/B3560809.png)
![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B3560811.png)
![1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3560812.png)

![N-(2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3560823.png)
![2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3560824.png)
![2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B3560827.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]azepane](/img/structure/B3560836.png)
![6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B3560838.png)




